
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is an organosilane compound that features both triethoxysilyl and trimethoxysilyl functional groups. This compound is known for its ability to act as a coupling agent, which helps in forming durable bonds between organic and inorganic materials. It is widely used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea typically involves the reaction of 3-(triethoxysilyl)propylamine with 3-(trimethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-(Triethoxysilyl)propylamine+3-(Trimethoxysilyl)propyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea undergoes various chemical reactions, including:
Hydrolysis: The silane groups can hydrolyze in the presence of water, forming silanols.
Condensation: The hydrolyzed silanols can further condense to form siloxane bonds.
Substitution: The compound can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols.
Condensation: Siloxane polymers.
Substitution: Various substituted organosilanes.
科学的研究の応用
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to improve their mechanical properties and durability.
作用機序
The mechanism of action of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea involves the hydrolysis of the silane groups to form silanols, which can then condense to form siloxane bonds. These bonds create a strong and durable interface between organic and inorganic materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to enhance adhesion and compatibility.
類似化合物との比較
Similar Compounds
- N,N’-Bis(3-trimethoxysilylpropyl)ethylenediamine
- 3-(Triethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is unique due to the presence of both triethoxysilyl and trimethoxysilyl groups, which provide enhanced hydrolytic stability and improved adhesion properties compared to other similar compounds. This dual functionality allows it to be used in a wider range of applications, making it a versatile and valuable compound in various fields.
特性
分子式 |
C16H38N2O7Si2 |
|---|---|
分子量 |
426.65 g/mol |
IUPAC名 |
1-(3-triethoxysilylpropyl)-1-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C16H38N2O7Si2/c1-7-23-27(24-8-2,25-9-3)15-11-13-18(16(17)19)12-10-14-26(20-4,21-5)22-6/h7-15H2,1-6H3,(H2,17,19) |
InChIキー |
KUSIHIMSYBNTGX-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCN(CCC[Si](OC)(OC)OC)C(=O)N)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
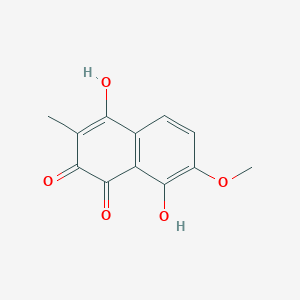
![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
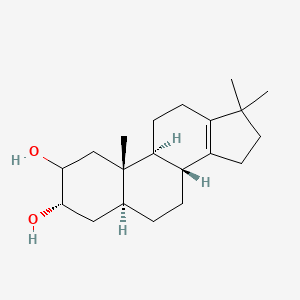
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
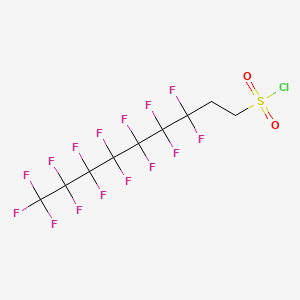
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
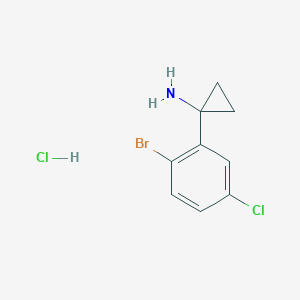
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
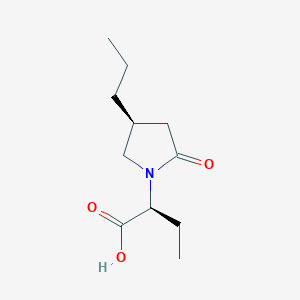
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)
